molecular formula C12H17NOS2 B12638030 2-Hydroxybutyl benzylcarbamodithioate CAS No. 922164-88-3

2-Hydroxybutyl benzylcarbamodithioate

Cat. No.: B12638030
CAS No.: 922164-88-3
M. Wt: 255.4 g/mol
InChI Key: ASZXNYDRRFXNTI-UHFFFAOYSA-N
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Description

2-Hydroxybutyl benzylcarbamodithioate is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications, including use as fungicides, vulcanization accelerators, and in the synthesis of various organic compounds . The compound’s structure includes a hydroxybutyl group and a benzylcarbamodithioate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxybutyl benzylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and epoxides. This method is catalyst-free and highly regioselective, typically carried out in ethanol at room temperature . The general reaction involves the following steps:

  • Reaction of an amine with carbon disulfide to form a dithiocarbamic acid salt.
  • Addition of an epoxide to the reaction mixture, leading to the formation of the desired 2-hydroxyalkyl dithiocarbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes controlling reaction times, temperatures, and the use of solvents to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybutyl benzylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various dithiocarbamate derivatives .

Scientific Research Applications

2-Hydroxybutyl benzylcarbamodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxybutyl benzylcarbamodithioate involves its interaction with molecular targets and pathways. The compound can inhibit enzymes by forming complexes with metal ions, disrupting their normal function. Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyalkyl dithiocarbamates: These compounds share a similar structure and reactivity, often used in similar applications.

    Benzyl dithiocarbamates: These compounds have a benzyl group attached to the dithiocarbamate moiety, offering different reactivity and applications.

Uniqueness

2-Hydroxybutyl benzylcarbamodithioate is unique due to its specific combination of a hydroxybutyl group and a benzylcarbamodithioate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

922164-88-3

Molecular Formula

C12H17NOS2

Molecular Weight

255.4 g/mol

IUPAC Name

2-hydroxybutyl N-benzylcarbamodithioate

InChI

InChI=1S/C12H17NOS2/c1-2-11(14)9-16-12(15)13-8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)

InChI Key

ASZXNYDRRFXNTI-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(=S)NCC1=CC=CC=C1)O

Origin of Product

United States

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